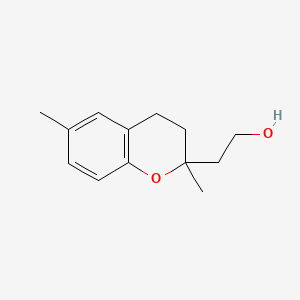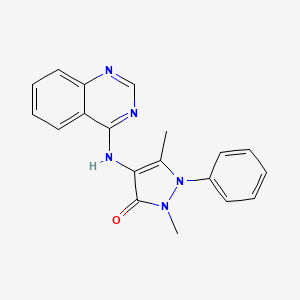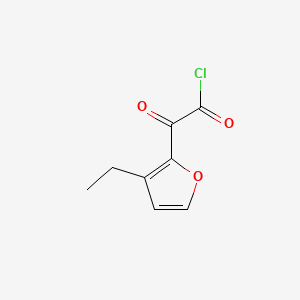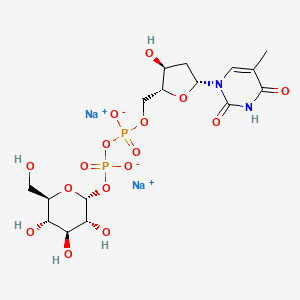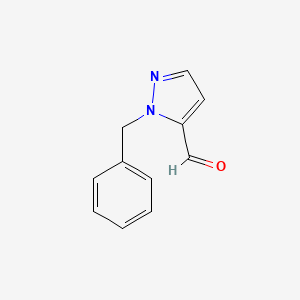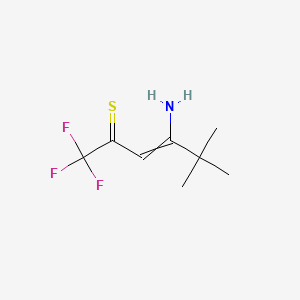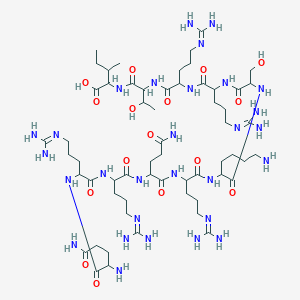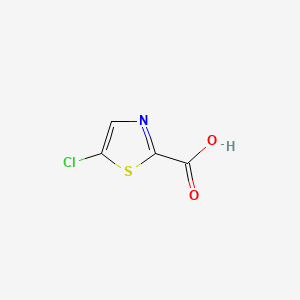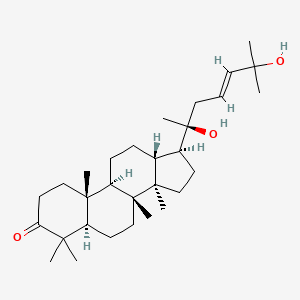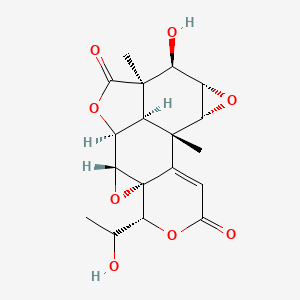
Inumakilactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inumakilactone A is a natural product found in Podocarpus macrophyllus with data available.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
Inumakilactone has been a subject of structural analysis, revealing insights into its molecular and crystal structure. This foundational research is essential for understanding the compound's chemical properties and potential applications. Godfrey and Waters (1975) identified the structure of bisnorditerpenoid molecule inumakilactone, differing from previously proposed structures in terms of the orientation of the epoxy group on ring B (Godfrey & Waters, 1975).
Isolation and Analysis from Natural Sources
Inumakilactone A, along with other norditerpenoid lactones, has been isolated from natural sources like Podocarpus nakaii seeds. Detailed analyses of spectroscopic data were crucial in determining the structure of these compounds, which is foundational for further research and applications (Chen et al., 2019).
Cytotoxic Activities
Significant research has been conducted on the cytotoxic properties of inumakilactone A and related compounds. Studies have shown that these compounds exhibit potent cytotoxic activities against certain types of cancer cells, such as P388 murine leukemia cells. This suggests a potential application in cancer research and therapy (Sato et al., 2009).
Insecticidal Activity
Inumakilactone A has been found to possess insecticidal properties. A study demonstrated that inumakilactone A, along with other compounds, was toxic to certain predatory insects, suggesting its potential use in pest management and ecological studies (Yasui, 2001).
Propiedades
Número CAS |
19885-83-7 |
|---|---|
Nombre del producto |
Inumakilactone A |
Fórmula molecular |
C18H20O8 |
Peso molecular |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
Clave InChI |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
